Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride
Description
Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride is a substituted benzylamine derivative featuring a cyclopentyl group and methoxy substituents at the 2- and 5-positions of the benzyl ring. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOMJCOEMMASLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amine Synthesis via Reductive Amination
Method Overview:
This approach involves the reductive amination of a suitable benzyl precursor with cyclopentylamine, followed by salt formation with hydrochloric acid.
Step 1: Preparation of 2,5-dimethoxy-benzaldehyde or precursor
The 2,5-dimethoxy-benzaldehyde can be synthesized via methylation of 2,5-dihydroxybenzaldehyde using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.Step 2: Reductive amination
The benzaldehyde (or its derivative) is reacted with cyclopentylamine in methanol or ethanol. A reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas over a palladium catalyst is used to convert the imine intermediate into the corresponding amine.
| Parameter | Conditions |
|---|---|
| Solvent | Methanol or ethanol |
| Temperature | Room temperature to 50°C |
| Reducing agent | NaBH3CN or H2/Pd catalyst |
| Reaction time | 12-24 hours |
Outcome:
Formation of Cyclopentyl-(2,5-dimethoxy-benzyl)-amine .
- Step 3: Salt formation
The free amine is reacted with hydrogen chloride gas or hydrochloric acid in a suitable solvent (e.g., dioxane or ethanol) to produce the hydrochloride salt.
Final Step:
Crystallization from ethanol or isopropanol yields the Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride .
Benzylation of Cyclopentylamine Followed by Hydrochloride Salt Formation
Method Overview:
This method involves the initial synthesis of the benzylamine derivative via nucleophilic substitution, followed by salt formation.
Step 1: Preparation of 2,5-dimethoxybenzyl halide
The 2,5-dimethoxybenzyl chloride or bromide is prepared by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride or phosphorus tribromide.Step 2: Nucleophilic substitution
Cyclopentylamine is reacted with the benzyl halide in an aprotic solvent such as acetonitrile or DMF at room temperature or slightly elevated temperatures (~50°C). This yields Cyclopentyl-(2,5-dimethoxy-benzyl)-amine .
| Parameter | Conditions |
|---|---|
| Solvent | Acetonitrile or DMF |
| Temperature | 25-50°C |
| Molar ratio | Benzyl halide (1 eq), Cyclopentylamine (1.2 eq) |
| Reaction time | 6-12 hours |
- Step 3: Conversion to hydrochloride salt
The free amine is treated with gaseous HCl or HCl in ethanol to produce the hydrochloride salt.
Crystallization:
The salt is purified by recrystallization from ethanol or ethanol-water mixtures.
Cyclization and Functional Group Modification Approach
This pathway involves constructing the benzylamine moiety via cyclization reactions starting from cyclopentyl derivatives with appropriate functional groups.
Step 1: Synthesis of cyclopentyl precursor
Cyclopentyl derivatives bearing suitable leaving groups (e.g., halides or esters) are prepared.Step 2: Aromatic substitution
Aromatic precursors with methoxy groups are functionalized with nucleophiles or via electrophilic aromatic substitution to introduce the 2,5-dimethoxy substituents.Step 3: Coupling and reduction
The aromatic moiety is coupled with the cyclopentylamine fragment, followed by reduction or cyclization steps to form the target compound.Step 4: Salt formation
The free amine is converted into the hydrochloride salt through standard acid-base reactions.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Key Features | Yield (Approximate) |
|---|---|---|---|---|---|---|
| Reductive Amination | Cyclopentylamine, 2,5-dimethoxybenzaldehyde, NaBH3CN | Methanol | 20-50°C | 12-24h | Mild conditions, high selectivity | 70-85% |
| Benzylation | 2,5-Dimethoxybenzyl halide, Cyclopentylamine | Acetonitrile | 25-50°C | 6-12h | Efficient nucleophilic substitution | 65-80% |
| Cyclization & Functionalization | Cyclopentyl derivatives, aromatic precursors | Varied | 70-80°C | 12-24h | Multi-step, allows structural modifications | Variable |
Research Findings and Notes
- Efficiency & Selectivity: Reductive amination is favored for its high yield and regioselectivity, especially when using NaBH3CN under mild conditions.
- Patented Methods: A patent describes a process involving the reaction of cyclopentylamine with aromatic aldehydes followed by salt formation, emphasizing the importance of controlling pH and reaction temperature for optimal yields.
- Alternative Routes: Cyclization of cyclopentyl derivatives with aromatic compounds offers a route for structural diversification but involves multiple steps and purification challenges.
Chemical Reactions Analysis
Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Pharmacological Properties
Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarities with known psychoactive compounds. The compound is related to the class of 5-HT2A receptor agonists, which are significant in the treatment of psychiatric disorders such as depression and anxiety.
1.1. Serotonin Receptor Agonism
Research indicates that compounds with similar structures exhibit selective agonist activity at the serotonin 2A receptor (5-HT2AR). For instance, studies of related dimethoxyphenylpiperidines have demonstrated their effectiveness as selective 5-HT2AR agonists, which may lead to therapeutic benefits in mood disorders and substance use disorders . The binding affinities of these compounds suggest a promising profile for further development.
1.2. Potential in Treating Cognitive Disorders
Patents related to cyclopentyl derivatives indicate their utility in treating psychotic and cognitive disorders . The modulation of neurotransmitter systems through selective receptor targeting could provide new avenues for addressing conditions like schizophrenia and cognitive decline.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The compound's efficacy is influenced by various structural modifications, including:
- Alkyl Substituents : Variations in the cyclopentyl group can affect receptor binding affinity and selectivity.
- Dimethoxy Groups : The positioning of methoxy groups on the benzene ring plays a significant role in enhancing the compound's lipophilicity and membrane permeability, which are critical for CNS-targeted therapies .
3.1. In Vitro Studies
In vitro assays have shown that this compound exhibits favorable binding profiles at serotonin receptors compared to other known agonists. For example, LPH-5, a related compound, displayed high selectivity for 5-HT2AR over other receptor subtypes, suggesting that similar derivatives might also possess advantageous pharmacological profiles .
3.2. Therapeutic Applications
The therapeutic applications of this compound extend beyond psychiatric disorders. Its potential as an analgesic and antiemetic has been noted in studies involving dimethylamine derivatives, which share structural characteristics with this compound .
Conclusion and Future Directions
This compound represents a promising compound in medicinal chemistry with potential applications in treating various psychiatric and cognitive disorders. Further research is needed to fully elucidate its mechanisms of action and optimize its pharmacological properties through targeted structural modifications.
Mechanism of Action
The mechanism of action of Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate (CAS RN: 76-93-7), a structurally related amine derivative described in . While distinct in functional groups, this compound serves as a basis for contrasting physicochemical and pharmacological properties.
Table 1: Structural and Functional Comparison
Key Differences:
Functional Groups: The target compound lacks the phosphonothiolate and hydroxyacetic acid groups present in the compared compound, which may influence receptor interactions and metabolic stability .
Solubility: The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to the non-salt form of the phosphonothiolate derivative.
Synthetic Applications: The phosphonothiolate compound has documented use in organic synthesis (e.g., esterification reactions), whereas the target compound’s applications remain unverified .
Research Findings and Limitations
- Evidence Gaps: No peer-reviewed studies on this compound were identified in the provided materials. The comparison relies on structural analogs (e.g., benzylamine derivatives) and extrapolated data.
- Safety and Toxicity: Phosphonothiolate compounds are often associated with neurotoxic effects, whereas amine hydrochlorides may have distinct toxicity profiles requiring further study .
Biological Activity
Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to a 2,5-dimethoxybenzyl moiety. The compound has a molecular formula of C14H21ClN2O2 and a molecular weight of approximately 288.78 g/mol. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is known to modulate neurotransmitter systems, particularly through interactions with serotonin receptors. This modulation can influence various physiological processes, including mood regulation and neuroprotection.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Receptor Binding | Interacts with serotonin receptors |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
| Neuropharmacological Effects | Modulates neurotransmitter release and uptake |
| Antagonistic Properties | May exhibit antagonism against dopamine effects |
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Neuropharmacology : Research indicates that this compound may enhance serotonin activity, which could be beneficial in treating mood disorders. Its structure suggests possible interactions with serotonin transporters (SERT) and receptors (5-HT1A, 5-HT2A) .
- Enzyme Interaction : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary findings suggest it may have an IC50 value below 10 μM for certain targets, indicating significant potency .
- Case Studies : In a study involving animal models, the compound demonstrated neuroprotective effects against dopamine-induced neurotoxicity. It was observed to potentiate apomorphine-induced stereotypy while blocking low-dose hypotensive effects of dopamine .
Applications in Scientific Research
This compound is utilized in various fields:
- Medicinal Chemistry : As a building block for synthesizing more complex pharmacological agents.
- Biological Assays : Employed in receptor binding assays and enzyme inhibition studies to elucidate its pharmacological profile.
- Therapeutic Development : Investigated for potential applications in treating neurological disorders due to its interactions with neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves reductive amination of 2,5-dimethoxybenzaldehyde with cyclopentylamine. Key steps include:
- Reduction : Use NaBH₄ or LiAlH₄ in anhydrous THF or methanol under inert conditions (0–5°C for sensitive intermediates).
- Salt Formation : Treat the free base with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt.
Critical parameters include stoichiometric control of reagents (1:1.2 molar ratio of aldehyde to amine), solvent polarity (methanol for faster kinetics), and purification via recrystallization (ethanol/water mixture) to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons, δ 3.7–3.9 ppm for methoxy groups) and ¹³C NMR (δ 55–60 ppm for methoxy carbons).
- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O in methoxy).
- HRMS : Confirm molecular ion ([M+H]⁺ at m/z 236.2 for C₁₄H₂₂ClNO₂).
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) .
Q. How can researchers design an initial biological activity screening panel for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Receptor Binding : Radioligand displacement assays for 5-HT₂A/2C receptors (e.g., [³H]ketanserin competition).
- Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC₅₀ quantification).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Positive controls (e.g., serotonin for receptor assays, ascorbic acid for antioxidant tests) are essential for validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on 5-HT receptor affinity?
- Methodological Answer :
- Analog Synthesis : Modify the cyclopentyl group (e.g., cyclohexyl, spiro derivatives) or benzyl methoxy positions (e.g., 2,4- vs. 2,5-substitution).
- Assays : Compare EC₅₀ values using 5-HT₂A receptor-mediated calcium flux assays (FLIPR platform).
- Computational Modeling : Dock analogs into 5-HT₂A crystal structures (PDB: 6WGT) using AutoDock Vina to predict binding energies.
Example: A 4-bromo-substituted analog (Table 2, ) showed 10-fold higher potency (EC₅₀ = 0.05 µM) than the parent compound, suggesting halogenation enhances affinity .
Q. What strategies resolve discrepancies between in vitro receptor affinity and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (oral vs. IP administration), blood-brain barrier (BBB) penetration (PAMPA-BBB model), and metabolic stability (mouse liver microsome assays).
- Formulation Optimization : Use lipid nanoparticles or prodrugs (e.g., ester derivatives) to improve solubility and half-life.
- In Vivo Models : Test antidepressant efficacy in forced-swim or tail-suspension tests, correlating plasma levels with behavioral outcomes .
Q. How can in silico tools predict metabolic pathways and toxicity risks?
- Methodological Answer :
- Metabolism Prediction : Use MetaSite to identify likely sites of oxidative demethylation (CYP450-mediated) or glucuronidation.
- Toxicity Screening : Run QSAR models for hERG inhibition (ADMET Predictor) and Ames test mutagenicity (Derek Nexus).
Example: Demethylation of the 2-methoxy group () may generate reactive quinones, necessitating glutathione trapping assays to assess hepatotoxicity .
Q. What experimental controls are critical when analyzing contradictory antioxidant data across assays?
- Methodological Answer :
- Standardized Protocols : Use fixed incubation times (30 min for DPPH vs. 10 min for ABTS) and matched solvent controls (e.g., DMSO <0.1%).
- Interference Checks : Test compound absorbance at assay wavelengths (e.g., 517 nm for DPPH) to avoid false positives.
- Dose-Response Validation : Confirm linearity across 3–5 log concentrations. Discrepancies may arise from assay sensitivity to hydrogen-atom vs. electron-transfer mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
